N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-4-methoxy-2,3-dimethylbenzenesulfonamide
Description
This compound features a 1,3,5-triazine core substituted with two dimethylamino groups at positions 4 and 4. A methyl-linked benzenesulfonamide moiety is attached at position 2 of the triazine, with additional methoxy and dimethyl substituents on the benzene ring.
Properties
IUPAC Name |
N-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl]-4-methoxy-2,3-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N6O3S/c1-11-12(2)14(9-8-13(11)26-7)27(24,25)18-10-15-19-16(22(3)4)21-17(20-15)23(5)6/h8-9,18H,10H2,1-7H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDBGKQKVSCFMLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C)S(=O)(=O)NCC2=NC(=NC(=N2)N(C)C)N(C)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-4-methoxy-2,3-dimethylbenzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a triazine ring with dimethylamino substitutions and a sulfonamide group, which may contribute to its interaction with various biological targets.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 372.43 g/mol. The structure includes:
- A triazine ring (4,6-bis(dimethylamino)-1,3,5-triazine)
- A sulfonamide group (benzenesulfonamide)
- A methoxy group and dimethyl groups which enhance its lipophilicity and biological interaction potential.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Its mechanism involves:
- Enzyme inhibition : The compound can bind to active sites on enzymes, inhibiting their function.
- Receptor modulation : It may act as an agonist or antagonist at various receptor sites, influencing cellular signaling pathways.
Biological Activity Overview
Research indicates that compounds structurally similar to this compound exhibit significant pharmacological properties. Notable activities include:
| Biological Activity | Description |
|---|---|
| Anticancer Activity | Preliminary studies suggest potential efficacy against various cancer cell lines by inducing apoptosis or inhibiting proliferation. |
| Antimicrobial Properties | Exhibits activity against certain bacterial strains, possibly through disruption of bacterial metabolic processes. |
| Enzyme Inhibition | Potential to inhibit key enzymes involved in metabolic pathways, which could be leveraged in drug development. |
Case Studies and Research Findings
- Anticancer Studies : A study on structurally related compounds demonstrated significant inhibition of tumor growth in melanoma and prostate cancer cells at low nanomolar concentrations. The mechanism was linked to the inhibition of tubulin polymerization .
- Enzyme Interaction Studies : Research indicated that similar triazine derivatives can effectively bind to specific enzymes involved in metabolic pathways. This binding can lead to altered enzyme kinetics and subsequent biological effects.
- Antimicrobial Testing : Compounds with similar structures have shown promising results in inhibiting the growth of pathogenic bacteria in vitro. The mechanism is thought to involve interference with bacterial protein synthesis or cell wall integrity .
Comparison with Similar Compounds
Substituent Variations on the Triazine Ring
The dimethylamino groups in the target compound distinguish it from analogs with morpholino, methoxy, or trifluoroethoxy substituents (Table 1). For example:
- Methoxy-substituted triazines (e.g., metsulfuron methyl ester in ) are common in sulfonylurea herbicides, where the methoxy group contributes to herbicidal activity by influencing binding to acetolactate synthase (ALS) enzymes . Dimethylamino groups, being stronger electron donors, may alter reactivity or stability in biological systems.
Table 1: Substituent Comparison on Triazine-Based Compounds
Sulfonamide Moieties and Structural Diversity
The benzenesulfonamide group in the target compound is substituted with methoxy and dimethyl groups, contrasting with other sulfonamides in the evidence:
- Thifensulfuron methyl ester () has a thiophene-carboxylate-linked sulfonamide, enabling herbicidal activity via plant-specific metabolic activation .
- N-(7-acetyl-2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide () incorporates a benzodioxin ring, which may enhance aromatic stacking interactions in biological targets . The target compound’s methyl-linked triazine and dimethyl/methoxy-substituted benzene likely increase steric hindrance, affecting binding kinetics.
Metabolic and Pharmacokinetic Considerations
Metabolites such as 1-{4-[4,6-bis(morpholin-4-yl)-1,3,5-triazin-2-yl]phenyl}-3-{4-[4-(dimethylamino)piperidine-1-carbonyl]phenyl}urea () highlight the role of triazine substituents in metabolic stability. Dimethylamino groups in the target compound may confer resistance to oxidative degradation compared to morpholino or methoxy groups, though this requires experimental validation .
Key Research Findings and Implications
- Agrochemical Relevance: While methoxy/methyl-substituted triazines dominate herbicide design (e.g., metsulfuron), dimethylamino groups could explore novel modes of action or resistance management .
- Synthetic Challenges: The target compound’s structure may require specialized coupling reagents (e.g., HBTU, as in ) due to steric hindrance from dimethylamino and benzenesulfonamide groups .
Q & A
Q. What are the key synthetic methodologies for preparing N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-4-methoxy-2,3-dimethylbenzenesulfonamide?
The synthesis typically involves nucleophilic substitution reactions. For example, triazine derivatives are functionalized via reactions with sulfonamide precursors under reflux conditions in ethanol or dimethylformamide (DMF), often with catalytic glacial acetic acid to facilitate imine or amide bond formation . Purification steps may include solvent evaporation under reduced pressure and recrystallization. Key intermediates should be characterized using NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) to confirm structural integrity .
Q. Which analytical techniques are critical for characterizing this compound?
- NMR Spectroscopy : Essential for confirming the presence of dimethylamino groups (δ ~2.8–3.2 ppm for N(CH₃)₂) and sulfonamide protons (δ ~7.0–8.0 ppm for aromatic protons).
- Mass Spectrometry : HRMS validates molecular weight and fragmentation patterns.
- HPLC : Ensures purity (>95% is standard for pharmacological studies) .
- X-ray Crystallography (if crystalline): Resolves stereochemical ambiguities in the triazine-sulfonamide core .
Q. What are the primary functional groups influencing its reactivity?
The compound’s reactivity is dominated by:
- 1,3,5-Triazine core : Electrophilic sites at C-2 and C-4 enable nucleophilic substitutions.
- Sulfonamide moiety : Participates in hydrogen bonding and may act as a leaving group under basic conditions.
- Methoxy and dimethylamino groups : Electron-donating effects modulate aromatic electrophilicity and solubility .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in multi-step syntheses?
- Design of Experiments (DoE) : Use factorial designs to screen variables (temperature, solvent, catalyst) and identify interactions. For example, reflux time and acid catalyst concentration significantly impact imine formation efficiency .
- In Situ Monitoring : Techniques like FT-IR or Raman spectroscopy track intermediate formation, enabling real-time adjustments .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the triazine core, while ethanol minimizes side reactions in early stages .
Q. What computational strategies are effective for predicting biological activity or reaction pathways?
- Quantum Chemical Calculations : Density Functional Theory (DFT) models the electronic structure of the triazine-sulfonamide scaffold to predict sites for electrophilic attack or binding to biological targets .
- Molecular Dynamics (MD) Simulations : Simulate interactions with enzymes (e.g., antimicrobial targets) to identify binding hotspots.
- Machine Learning : Train models on existing bioactivity data to prioritize synthetic targets with predicted high efficacy .
Q. How should researchers address contradictions in biological activity data (e.g., inconsistent IC₅₀ values)?
- Meta-Analysis : Compare datasets across studies, controlling for variables like assay type (e.g., cell-free vs. cell-based) and compound purity.
- Mechanistic Studies : Use isotopic labeling (e.g., ¹⁵N-triazine) to trace metabolic pathways and identify off-target effects.
- Structural-Activity Relationship (SAR) Profiling : Systematically modify substituents (e.g., replacing methoxy with ethoxy) to isolate contributors to activity .
Methodological Tables
Q. Table 1. Key Experimental Parameters for Synthesis Optimization
| Parameter | Optimal Range | Impact on Yield | Reference |
|---|---|---|---|
| Reflux Temperature | 80–90°C | +30% vs. RT | |
| Solvent | Ethanol/DMF (1:1 v/v) | Minimizes side products | |
| Catalyst (AcOH) | 5–7 drops per 0.001 mol | Accelerates imine formation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
